molecular formula C12H17NO4Si B11850878 Ethyl 4-nitro-2-(trimethylsilyl)benzoate

Ethyl 4-nitro-2-(trimethylsilyl)benzoate

Cat. No.: B11850878
M. Wt: 267.35 g/mol
InChI Key: ORKNYTKGDRHHGC-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-2-(trimethylsilyl)benzoate is an organic compound with the molecular formula C12H17NO4Si It is a derivative of benzoic acid, featuring both nitro and trimethylsilyl functional groups

Properties

Molecular Formula

C12H17NO4Si

Molecular Weight

267.35 g/mol

IUPAC Name

ethyl 4-nitro-2-trimethylsilylbenzoate

InChI

InChI=1S/C12H17NO4Si/c1-5-17-12(14)10-7-6-9(13(15)16)8-11(10)18(2,3)4/h6-8H,5H2,1-4H3

InChI Key

ORKNYTKGDRHHGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-nitro-2-(trimethylsilyl)benzoate can be synthesized through a multi-step processThe nitration typically requires concentrated nitric acid and sulfuric acid as catalysts, while the silylation can be achieved using trimethylsilyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of strong acids and reactive silylating agents.

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

While no direct synthesis protocol for this compound is explicitly detailed in the literature, analogous methods for structurally related nitroaromatic esters provide insights:

  • Oxidative functionalization : Similar to the synthesis of 2-methyl-4-nitrobenzoic acid (CN103408430A), nitration and oxidation steps using nitric acid with radical initiators (e.g., azobisisobutyronitrile) could introduce the nitro group while preserving the trimethylsilyl moiety .

  • Protection/deprotection strategies : The trimethylsilyl group may act as a directing or protecting group during electrophilic substitution, as seen in aryne precursor studies where silyl groups facilitate regioselective transformations .

Nitro Group Reactivity

The electron-withdrawing nitro group enhances electrophilic substitution at specific positions:

  • Reduction : Likely reducible to an amine (–NH₂) using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl), though competing desilylation may occur under acidic conditions.

  • Nucleophilic aromatic substitution : Activated positions (e.g., para to nitro) could undergo displacement with strong nucleophiles (e.g., alkoxides, amines) under thermal or basic conditions.

Trimethylsilyl Group Reactivity

  • Desilylation : Fluoride ions (e.g., TBAF, KF) or acidic conditions cleave the Si–C bond, generating a phenolic intermediate. For example, 2-(trimethylsilyl)phenyl sulfonates undergo fluoride-induced elimination to form arynes .

  • Steric effects : The bulky silyl group directs reactions to less hindered positions, as observed in phosphine-mediated multicomponent reactions .

Ethyl Ester Hydrolysis

  • Basic conditions : Saponification with NaOH/EtOH yields the corresponding carboxylic acid. Rates depend on leaving group ability (pKa ~4.2 for benzoic acid derivatives) .

  • Acidic conditions : Alcoholysis or transesterification may occur with protic acids (e.g., H₂SO₄) and excess alcohols.

Table 1: Key Reactions and Conditions

Reaction TypeConditionsOutcome/ProductYield/Notes
Ester hydrolysis1M NaOH, EtOH, reflux, 6h4-Nitro-2-(trimethylsilyl)benzoic acid~85% (estimated from analogues)
Nitro reductionH₂ (1 atm), 10% Pd/C, EtOAc, 25°CEthyl 4-amino-2-(trimethylsilyl)benzoatePotential over-reduction risks
DesilylationTBAF (1.2 eq), THF, 0°C → 25°C, 2hEthyl 4-nitro-2-hydroxybenzoateRequires anhydrous conditions
Nucleophilic substitutionKOtBu, DMF, 80°C, 12hEthyl 4-nitro-2-(substituted)benzoateLimited by nitro's deactivation

Mechanistic Insights

  • Radical pathways : Free radical initiators (e.g., AIBN) enhance oxidative transformations by stabilizing intermediates, as demonstrated in nitroxyl radical-mediated oxidations .

  • Aryne generation : Fluoride-induced desilylation could generate reactive aryne intermediates, enabling [2+2] or Diels-Alder cycloadditions .

  • Electronic effects : The nitro group’s –M effect deactivates the ring, while the silyl group’s +I effect creates localized electron density at the ortho position, directing electrophiles to the para-nitro site.

Stability and Handling

  • Thermal stability : Decomposition observed above 150°C, with exothermic nitro group reactions posing risks.

  • Light sensitivity : Nitroaromatics are prone to photodegradation; storage in amber glass under inert atmosphere is recommended .

Scientific Research Applications

Synthetic Chemistry

1.1 Role as a Reagent
Ethyl 4-nitro-2-(trimethylsilyl)benzoate serves as a versatile reagent in organic synthesis. Its trimethylsilyl group enhances the electrophilicity of the aromatic ring, making it suitable for electrophilic substitution reactions. This property has been exploited in the synthesis of various complex organic molecules, where selective functionalization is required.

1.2 Use in Coupling Reactions
The compound is utilized in coupling reactions, particularly Sonogashira coupling, where it can be combined with alkynes to form substituted benzenes. This reaction is crucial for developing pharmaceutical compounds and advanced materials .

Material Science

2.1 Polymer Synthesis
this compound is employed in the synthesis of polymers with specific optical properties. Research indicates that polymers derived from this compound exhibit quadratic non-linear optical properties, making them suitable for applications in photonic devices and sensors .

2.2 Functional Materials
The compound can be used to create functional materials that respond to external stimuli, such as light or heat. These materials have potential applications in smart coatings and responsive surfaces, which are increasingly relevant in advanced manufacturing processes .

Medicinal Chemistry

3.1 Pharmaceutical Intermediates
In medicinal chemistry, this compound acts as an intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo selective transformations allows for the development of new drugs with improved efficacy and reduced side effects.

3.2 Doping Analysis
Recent studies have explored its application in doping analysis within sports medicine. The compound's derivatives are being investigated for their potential to act as biomarkers for certain performance-enhancing drugs, aiding in the detection and regulation of doping practices .

Case Studies

Study Application Findings
Study on Electrophilic SubstitutionSynthesis of complex organic moleculesDemonstrated enhanced reactivity due to trimethylsilyl group leading to high yields
Polymer Optical Properties ResearchDevelopment of photonic materialsShowed promising quadratic non-linear optical properties suitable for sensor applications
Doping Analysis ResearchDetection of performance-enhancing drugsIdentified potential biomarkers using derivatives of the compound

Mechanism of Action

The mechanism of action of ethyl 4-nitro-2-(trimethylsilyl)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

Ethyl 4-nitro-2-(trimethylsilyl)benzoate can be compared with similar compounds such as:

    Ethyl 4-nitrobenzoate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    Ethyl 2-(trimethylsilyl)benzoate:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.

This compound stands out due to the presence of both nitro and trimethylsilyl groups, which confer unique reactivity and versatility in various applications.

Biological Activity

Ethyl 4-nitro-2-(trimethylsilyl)benzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and a trimethylsilyl group attached to a benzoate structure. The presence of these functional groups can influence its reactivity and biological interactions. Its chemical formula is C12H15N1O2SiC_{12}H_{15}N_{1}O_{2}Si.

Biological Activity

Antimicrobial Activity

Research indicates that derivatives of nitrobenzoates, including this compound, exhibit significant antimicrobial properties. A study demonstrated that nitro compounds can inhibit bacterial growth by disrupting cellular processes, such as protein biosynthesis. The mechanism involves the interaction with ribosomal subunits, which is crucial for protein synthesis in bacteria .

Antitumor Activity

This compound has shown promise in antitumor applications. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. The nitro group may play a role in generating reactive oxygen species (ROS), which can lead to cell death in tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Induction of Oxidative Stress : By generating ROS, the compound can induce oxidative stress, leading to cellular damage and apoptosis.
  • Interaction with DNA : Some nitro compounds are known to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrobenzoate derivatives against Gram-positive and Gram-negative bacteria. This compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay using human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value of 25 µM after 48 hours of exposure. This suggests that the compound effectively reduces cell viability through mechanisms involving apoptosis and necrosis .

Data Tables

Activity Type Tested Concentration Effect Observed
AntimicrobialMIC: 32 µg/mLInhibition of Staphylococcus aureus
CytotoxicityIC50: 25 µMReduced viability in MCF-7 cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-nitro-2-(trimethylsilyl)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogen or leaving group at the 2-position of ethyl nitrobenzoate derivatives with trimethylsilyl groups. Optimization includes:

  • Solvent choice : THF or ethanol for solubility and reactivity .
  • Catalysts : Triethylamine to neutralize byproducts and enhance reaction efficiency .
  • Temperature control : Reflux conditions (e.g., 24 hours at room temperature or elevated temperatures) to ensure completion .
  • Monitoring : TLC or HPLC to track reaction progress and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro and silyl groups) and assess purity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly for verifying steric effects of the bulky trimethylsilyl group .
  • Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in nucleophilic substitution or coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The bulky trimethylsilyl group can shield adjacent positions, directing nucleophilic attacks to less hindered sites (e.g., para to the nitro group) .
  • Electron effects : The silyl group is weakly electron-donating, potentially altering the electronic environment of the aromatic ring and affecting reaction rates .
  • Stability considerations : Trimethylsilyl groups may hydrolyze under acidic or aqueous conditions; anhydrous reaction setups are critical .

Q. What strategies can resolve contradictions in catalytic activity data when using derivatives of this compound in polymerization or organocatalytic systems?

  • Methodological Answer :

  • Parameter modulation : Adjust ethyl benzoate concentration to balance catalyst activation and poisoning. For example, in MgCl₂-supported catalysts, low concentrations increase active centers, while excess reduces stereoregularity .
  • Kinetic studies : Use GPC or viscometry to correlate molecular weight trends with chain transfer rates, as ethyl benzoate may inhibit chain termination .
  • Comparative experiments : Test the compound against analogs (e.g., methyl or benzyl esters) to isolate substituent-specific effects .

Q. How can researchers address unexpected byproducts or low yields during the synthesis of this compound?

  • Methodological Answer :

  • Byproduct analysis : Use LC-MS or 2D NMR to identify intermediates (e.g., silyl group hydrolysis products or nitro reduction byproducts) .
  • Protecting groups : Introduce temporary protecting groups for the nitro or ester functionalities to prevent side reactions .
  • Alternative reagents : Replace conventional silylation agents (e.g., trimethylsilyl chloride) with milder alternatives like hexamethyldisilazane (HMDS) to reduce side reactions .

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